Cas no 1253196-13-2 (Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate)
Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate
- Ethyl 3-(trifluoromethyl)-2-pyrazinecarboxylate
- DB-351461
- SCHEMBL19924873
- Ethyl3-(trifluoromethyl)pyrazine-2-carboxylate
- UPTOPYHPMIATIH-UHFFFAOYSA-N
- 1253196-13-2
-
- Inchi: 1S/C8H7F3N2O2/c1-2-15-7(14)5-6(8(9,10)11)13-4-3-12-5/h3-4H,2H2,1H3
- InChI Key: UPTOPYHPMIATIH-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)OCC)=NC=CN=1)(F)F
Computed Properties
- Exact Mass: 220.04596196g/mol
- Monoisotopic Mass: 220.04596196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 52.1Ų
Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099002941-1g |
Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate |
1253196-13-2 | 95% | 1g |
$701.76 | 2023-09-03 | |
| Chemenu | CM306896-1g |
Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate |
1253196-13-2 | 95% | 1g |
$643 | 2021-08-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5067-100mg |
ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate |
1253196-13-2 | 95% | 100mg |
¥1281.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5067-250mg |
ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate |
1253196-13-2 | 95% | 250mg |
¥2052.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5067-500mg |
ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate |
1253196-13-2 | 95% | 500mg |
¥3419.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5067-1g |
ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate |
1253196-13-2 | 95% | 1g |
¥5121.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5067-5g |
ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate |
1253196-13-2 | 95% | 5g |
¥15365.0 | 2024-04-25 | |
| Chemenu | CM306896-1g |
Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate |
1253196-13-2 | 95% | 1g |
$680 | 2023-02-18 | |
| eNovation Chemicals LLC | Y1111307-1g |
Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate |
1253196-13-2 | 95% | 1g |
$640 | 2025-02-20 | |
| Ambeed | A505917-1g |
Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate |
1253196-13-2 | 98+% | 1g |
$687.0 | 2024-04-25 |
Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate Suppliers
Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate
Recent Advances in the Application of Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate (CAS: 1253196-13-2) in Chemical Biology and Pharmaceutical Research
Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate (CAS: 1253196-13-2) is a fluorinated pyrazine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, characterized by its trifluoromethyl group and ester functionality, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential in the development of novel therapeutics targeting various diseases, including cancer, infectious diseases, and neurological disorders.
One of the most notable applications of Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate is its role as a building block in the synthesis of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous pathological conditions. Researchers have utilized this compound to develop potent and selective inhibitors of kinases such as EGFR, VEGFR, and JAK, which are pivotal in cancer therapy. The trifluoromethyl group enhances the metabolic stability and binding affinity of these inhibitors, making them more effective in preclinical models.
In addition to its use in kinase inhibitor development, Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate has been employed in the design of antimicrobial agents. A recent study demonstrated its incorporation into novel pyrazine-based compounds with potent activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The presence of the trifluoromethyl group was found to improve the compounds' pharmacokinetic properties, such as membrane permeability and resistance to enzymatic degradation.
Another emerging area of research involves the application of this compound in the synthesis of fluorinated analogs of bioactive molecules. Fluorination is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate has been used to introduce fluorine atoms into lead compounds, resulting in improved metabolic stability, bioavailability, and target engagement. Recent publications have showcased its utility in the development of fluorinated antivirals and anti-inflammatory agents.
The synthetic versatility of Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate is further underscored by its use in click chemistry and bioconjugation. Researchers have leveraged its reactive ester group to create covalent linkages with biomolecules, enabling the development of targeted drug delivery systems and diagnostic probes. For instance, it has been conjugated to antibodies and nanoparticles for site-specific delivery of therapeutics in cancer treatment.
Despite its promising applications, challenges remain in the large-scale production and optimization of Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate-derived compounds. Recent efforts have focused on improving synthetic routes to enhance yield and purity, as well as on elucidating the structure-activity relationships (SAR) of its derivatives. Advanced computational modeling and high-throughput screening techniques are being employed to accelerate the discovery of novel analogs with enhanced efficacy and safety profiles.
In conclusion, Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate (CAS: 1253196-13-2) represents a valuable scaffold in chemical biology and pharmaceutical research. Its unique structural features and broad applicability make it a cornerstone in the development of next-generation therapeutics. Ongoing research continues to explore its potential, with the aim of addressing unmet medical needs and advancing the field of precision medicine.
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